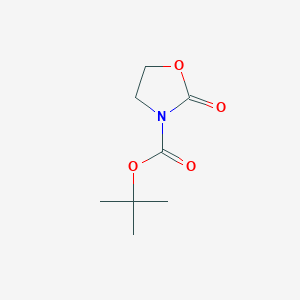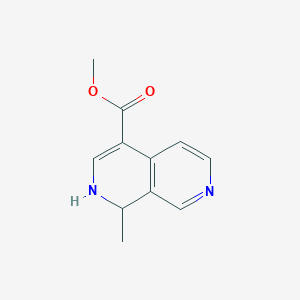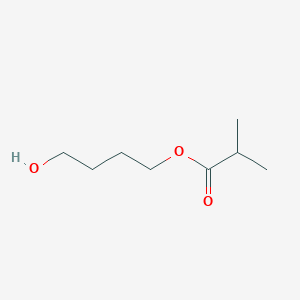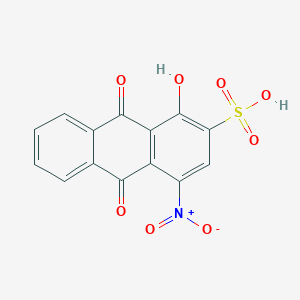![molecular formula C15H22O5S B14303556 Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate CAS No. 112052-43-4](/img/structure/B14303556.png)
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is an organic compound with the molecular formula C15H22O5S It is a derivative of heptanoic acid, where the hydroxyl group is esterified with a methyl group and the heptanoate chain is substituted with a 4-methylbenzene-1-sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate typically involves the following steps:
Esterification: Heptanoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl heptanoate.
Sulfonylation: The methyl heptanoate is then reacted with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs at room temperature and results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptanoic acid and methanol.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted heptanoates depending on the nucleophile used.
Hydrolysis: Heptanoic acid and methanol.
Oxidation: 4-methylbenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological environments, releasing the active heptanoic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-[(4-chlorobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-nitrobenzene-1-sulfonyl)oxy]heptanoate
- Methyl 7-[(4-methoxybenzene-1-sulfonyl)oxy]heptanoate
Uniqueness
Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate is unique due to the presence of the 4-methylbenzene-1-sulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
112052-43-4 |
|---|---|
Molekularformel |
C15H22O5S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
methyl 7-(4-methylphenyl)sulfonyloxyheptanoate |
InChI |
InChI=1S/C15H22O5S/c1-13-8-10-14(11-9-13)21(17,18)20-12-6-4-3-5-7-15(16)19-2/h8-11H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
XOVDCBFXCPGTEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)


![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)

![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)

